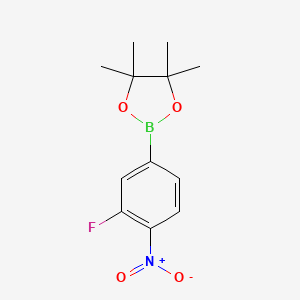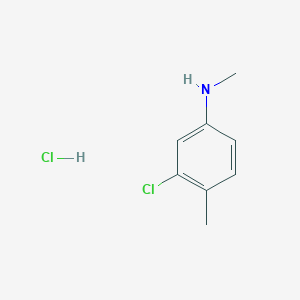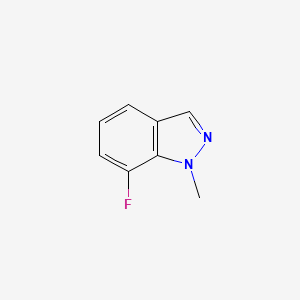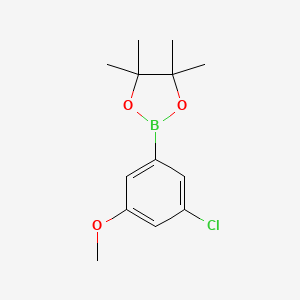
N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate” is a chemical compound . Unfortunately, there is not much detailed information available about this compound in the public domain.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate” are not explicitly listed in the search results .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
A novel palladium-catalyzed CO2-recycling reaction has been developed for the synthesis of phenoxy-substituted cyclic carbonates. This method uses a pathway involving CO2 elimination-fixation, achieving high efficiencies and stereoselective construction of trans-cyclic carbonates (Yoshida et al., 2003).
Environmental Applications
Research has shown that the copolymerization of phenyl glycidyl ether (PGE) with carbon dioxide, catalyzed by ionic liquids, can be performed without any solvent. This environmentally friendly method produces polycarbonates with various properties based on the ionic liquid structure (Mun et al., 2005).
Electrochemical Studies
Studies on the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones have been conducted. Electrocatalytic hydrogenation at a nickel surface reveals the process's efficiency for different substrates, providing insight into electrochemical hydrogenation mechanisms (Bryan & Grimshaw, 1997).
Polymer Stability and Degradation
Research on the thermal degradation of polymers containing the phenyl t-butyl carbonate moiety, such as poly{[4-(t-butyoxycarbonyloxy)phenyl]methyl acrylate}(PBPMA), explores the multistep degradation process. This work contributes to understanding the stability and degradation pathways of similar polymers (Howell & Pan, 2000).
Ion-Conductive Polymer Electrolytes
Innovations in polymer electrolytes have led to the synthesis of polycarbonates obtained from the copolymerization of CO2 and epoxy monomers. These materials show promise for improving ionic conduction, a crucial aspect for battery technologies (Tominaga et al., 2010).
Safety and Hazards
While specific safety and hazard information for “N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate involves the reaction of 4-(4'-methoxyphenoxycarbonyl)phenol with butyl chloroformate in the presence of a base to form the intermediate, N-butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbamate. This intermediate is then treated with a dehydrating agent, such as thionyl chloride, to form the final product, N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate.", "Starting Materials": [ "4-(4'-methoxyphenoxycarbonyl)phenol", "Butyl chloroformate", "Base (e.g. triethylamine)", "Thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 4-(4'-methoxyphenoxycarbonyl)phenol in a suitable solvent, such as dichloromethane.", "Step 2: Add butyl chloroformate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base, such as triethylamine, to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 4: Extract the product, N-butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbamate, from the reaction mixture using a suitable solvent, such as ethyl acetate.", "Step 5: Dry the product using anhydrous magnesium sulfate or sodium sulfate.", "Step 6: Dissolve the intermediate product in a suitable solvent, such as dichloromethane.", "Step 7: Add thionyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 8: Extract the final product, N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate, from the reaction mixture using a suitable solvent, such as ethyl acetate.", "Step 9: Dry the product using anhydrous magnesium sulfate or sodium sulfate.", "Step 10: Purify the product using column chromatography or recrystallization." ] } | |
CAS-Nummer |
51549-39-4 |
Molekularformel |
C19H20O6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 4-butoxycarbonyloxybenzoate |
InChI |
InChI=1S/C19H20O6/c1-3-4-13-23-19(21)25-17-7-5-14(6-8-17)18(20)24-16-11-9-15(22-2)10-12-16/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
FOGUWHRMZYPNRG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)
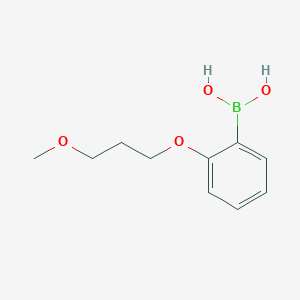
![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)
![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)
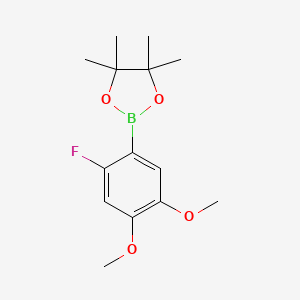
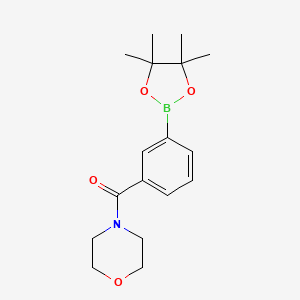
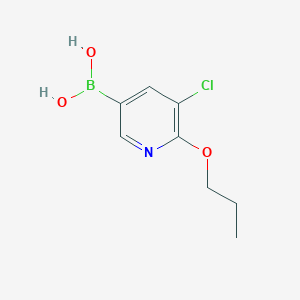
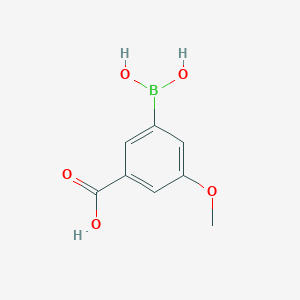

![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)
